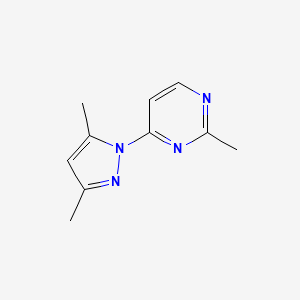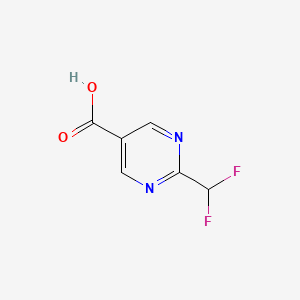
2-(Difluoromethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their presence in many important biological molecules, such as nucleotides and several vitamins. The difluoromethyl group attached to the pyrimidine ring is of interest due to its potential influence on the molecule's reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidines or guanidine with various ketones or aldehydes. For instance, the synthesis of 2,4,5-substituted pyrimidines can be achieved through a one-pot reaction involving chromone, amidines, and boronic acids, as described in the literature . Although the specific synthesis of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with appropriate modifications to introduce the difluoromethyl group at the desired position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structure of a related pyrimidine derivative was determined, providing insights into the arrangement of substituents around the pyrimidine core . The presence of substituents such as the difluoromethyl group can significantly affect the electronic properties and conformation of the molecule, which in turn can influence its biological activity and interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including cyclocondensation, reductive amination, and nucleophilic displacement, as demonstrated in the synthesis of various pyrimidine compounds . The reactivity of the difluoromethyl group in 2-(Difluoromethyl)pyrimidine-5-carboxylic acid would be an interesting aspect to explore, as it could participate in reactions that are unique to the presence of the fluorine atoms, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of methyl groups on the pyrimidine ring can lead to regioselective covalent hydration, which could affect the compound's solubility and stability . The difluoromethyl group in 2-(Difluoromethyl)pyrimidine-5-carboxylic acid is likely to impact its physical properties, such as lipophilicity, which is important for its potential as a drug molecule.
Scientific Research Applications
Synthesis and Functionalization
The generation and functionalization of pyrimidine derivatives, such as 2-(Difluoromethyl)pyrimidine-5-carboxylic acid, are crucial for developing novel organic compounds. For instance, metal-bearing and trifluoromethyl-substituted pyrimidines have been synthesized, showcasing the stability of 5-pyrimidyllithium species and their conversion into carboxylic acids in high yields through specific synthetic pathways. This process highlights the utility of pyrimidine derivatives in organic synthesis, providing a foundation for further chemical transformations and applications (Schlosser, Lefebvre, & Ondi, 2006).
Metal Complexes and Coordination Chemistry
Pyrimidine-5-carboxylic acid derivatives have been utilized in the synthesis of metal complexes, demonstrating their versatility in coordination chemistry. These complexes have been characterized using various analytical techniques, revealing how metal ions coordinate with the nitrogen atom from the pyrimidine ring and carboxylate oxygen atom. Such studies contribute to our understanding of metal-ligand interactions and the design of metal-based catalysts or materials (Świderski et al., 2019).
Proton NMR Spectroscopy and Hydration Studies
Research involving proton NMR spectroscopy of monomethyl- and dimethylpyrimidine-5-carboxylic acids has provided insights into regioselective covalent hydration. These studies are crucial for understanding the chemical behavior of pyrimidine derivatives under different conditions, paving the way for their application in more complex chemical syntheses and the development of new materials or pharmaceuticals (Kress, 1994).
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
The safety information includes GHS07 pictograms and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(difluoromethyl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXPKXRJRMEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)
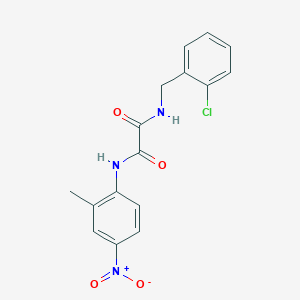
![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

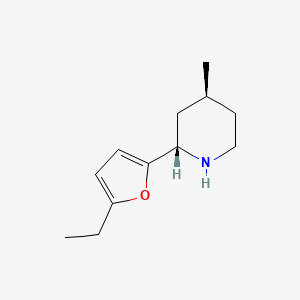
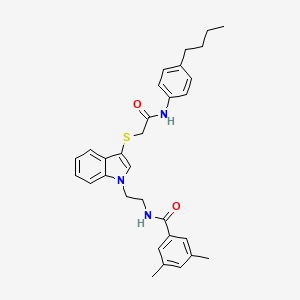
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)
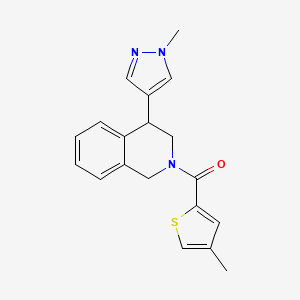

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

